molecular formula C16H16F3NO B2597217 (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-47-8

(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one

Cat. No.: B2597217
CAS No.: 477848-47-8
M. Wt: 295.305
InChI Key: JGGLRWMAQWNGKP-NTEUORMPSA-N
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Description

(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one is an organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the imine: The final step involves the condensation of the bicyclic ketone with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or the bicyclic ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Use as a pesticide or herbicide due to its chemical properties.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to their active sites.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Unique due to its trifluoromethyl group and bicyclic structure.

    (2E)-2-{[4-(methyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2E)-2-{[4-(chloromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a compound of significant interest in various fields.

Properties

IUPAC Name

(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-3-1-11(2-4-13)9-14-10-15(21)12-5-7-20(14)8-6-12/h1-4,9,12H,5-8,10H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGLRWMAQWNGKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)C/C2=C\C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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